3-iodo-1H-pyrazole-4-carboxylic acid chemical structure and properties
3-iodo-1H-pyrazole-4-carboxylic acid chemical structure and properties
[1][2][3]
Executive Summary
3-iodo-1H-pyrazole-4-carboxylic acid (CAS: 2384763-04-4) is a high-value bifunctional heterocyclic scaffold used extensively in modern medicinal chemistry.[1] It serves as a critical building block for the synthesis of kinase inhibitors, GPCR ligands, and other bioactive small molecules.
The molecule's utility stems from its orthogonal reactivity:
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C3-Iodine: A reactive handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), often used to install aryl or heteroaryl groups that interact with the "hinge region" of kinase enzymes.[1]
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C4-Carboxylic Acid: A versatile functionality for amide coupling or esterification, allowing the attachment of solubilizing tails or specific binding motifs.
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N1-Nitrogen: A site for alkylation or protection, controlling the physicochemical properties (LogP, solubility) of the final drug candidate.
Chemical Identity & Physicochemical Properties[4][5][6][7]
| Property | Data |
| Chemical Name | 3-Iodo-1H-pyrazole-4-carboxylic acid |
| CAS Number (Acid) | 2384763-04-4 |
| CAS Number (Ethyl Ester) | 827316-43-8 |
| Molecular Formula | C₄H₃IN₂O₂ |
| Molecular Weight | 237.98 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point (Ester) | 65–67 °C (Ethyl ester) [1] |
| Predicted pKa (Acid) | ~3.5 (Carboxylic acid), ~12.5 (Pyrazole NH) |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |
| SMILES | OC(=O)C1=C(I)N=N1 |
| InChI Key | GCZGLIKEVZAURZ-UHFFFAOYSA-N |
Synthetic Routes
The most robust and scalable synthesis of 3-iodo-1H-pyrazole-4-carboxylic acid avoids direct electrophilic iodination of the pyrazole core, which often suffers from poor regioselectivity (favoring C4 over C3).[1] Instead, the Sandmeyer reaction starting from the 3-amino derivative is the industry standard.
Primary Route: Sandmeyer Iodination
This protocol converts ethyl 3-amino-1H-pyrazole-4-carboxylate into the 3-iodo derivative via a diazonium intermediate.[1]
Step-by-Step Protocol:
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Diazotization: Dissolve ethyl 3-amino-1H-pyrazole-4-carboxylate (1.0 equiv) in diiodomethane (solvent/reagent) or an acidic aqueous solution.[1]
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Reaction: Cool to -10°C. Add isoamyl nitrite (1.5–2.0 equiv) dropwise. Alternatively, use NaNO₂/HCl if working in aqueous media.
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Iodination: Allow the mixture to warm to ambient temperature, then heat to 60–100°C to facilitate the decomposition of the diazonium salt and iodine installation.
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Workup: Dilute with ethyl acetate, wash with sodium thiosulfate (to remove excess iodine) and brine.
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Hydrolysis: Treat the isolated ethyl ester with LiOH or NaOH in THF/Water to yield the free acid.
Synthesis Flowchart (Graphviz)
Caption: Figure 1. Regioselective synthesis of 3-iodo-1H-pyrazole-4-carboxylic acid via Sandmeyer reaction.
Reactivity & Functionalization
The 3-iodo-1H-pyrazole-4-carboxylic acid scaffold offers three distinct vectors for chemical modification, enabling the rapid generation of SAR (Structure-Activity Relationship) libraries.
C3-Iodine: Cross-Coupling
The C3-iodine bond is highly activated for palladium-catalyzed reactions.[1]
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Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids.[1]
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Conditions: Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water, 80-100°C.
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Note: The free carboxylic acid can interfere with some catalysts; protecting it as an ester (methyl/ethyl) or using specific bases (Cs₂CO₃) is often recommended.
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Sonogashira Coupling: Reacts with terminal alkynes.
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Conditions: Pd(PPh₃)₂Cl₂, CuI, Et₃N, DMF.
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C4-Carboxylic Acid: Amide Formation
The acid is readily converted to amides, a common linkage in drug discovery.
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Activation: Standard coupling reagents (HATU, EDC/HOBt, T3P) work efficiently.
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Directing Group: The carboxylate can also direct C-H activation at the C5 position in advanced synthetic schemes.
N1-Nitrogen: Alkylation
The pyrazole NH is acidic (pKa ~12.5) and can be alkylated or protected.
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Reagents: Alkyl halides (R-X) with bases like K₂CO₃ or Cs₂CO₃ in DMF.
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Regioselectivity: Alkylation usually favors the N1 position (sterically less hindered if C3/C5 are different, though tautomerism exists). In 3-iodo-4-ester systems, N-alkylation mixtures may require chromatographic separation.[1]
Reactivity Map (Graphviz)
Caption: Figure 2.[1][2] Orthogonal reactivity profile of the 3-iodo-1H-pyrazole-4-carboxylic acid scaffold.
Medicinal Chemistry Applications
This scaffold is particularly prominent in the design of Kinase Inhibitors .
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Hinge Binding: The pyrazole nitrogen (N2) often acts as a hydrogen bond acceptor for the kinase hinge region.
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Gatekeeper Interaction: Substituents introduced at C3 (via Suzuki coupling) can be tailored to interact with the gatekeeper residue, determining selectivity between different kinases (e.g., RIP1, P2X3, JAK family).
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Solubility: The C4-carboxylic acid (or its amide derivatives) extends into the solvent-exposed region, improving the pharmacokinetic profile (solubility, metabolic stability) of the inhibitor.
Case Study: P2X3 Antagonists Research has utilized the ethyl 3-iodo-1H-pyrazole-4-carboxylate intermediate to synthesize P2X3 receptor antagonists for pain management.[1] The iodine is replaced by aryl groups that fit the hydrophobic pocket of the receptor, while the ester is hydrolyzed and coupled to amines to tune potency [2].
Handling & Safety
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Hazards: Classified as an irritant (H315, H319, H335). Causes skin irritation, serious eye irritation, and respiratory irritation.
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Storage: Store at 2-8°C (refrigerated). Keep container tightly closed in a dry and well-ventilated place.
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Sensitivity: Light sensitive (due to the C-I bond). Protect from direct light to prevent de-iodination or degradation.
References
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ARKAT USA. "Synthesis of substituted-3-iodo-1H-pyrazole derivatives."[1] Arkivoc, 2014.[3][4] Link
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Google Patents. "P2X3 Receptor Antagonists for Treatment of Pain (EP2410858B1)." Link
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BenchChem. "Ethyl 3-amino-1H-pyrazole-4-carboxylate Reactivity Profile." Link[1]
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Sigma-Aldrich. "Ethyl 3-iodo-1H-pyrazole-4-carboxylate Product Sheet." Link[1]
